molecular formula C9H7BrF2O2 B15361111 Methyl 6-(bromomethyl)-2,3-difluorobenzoate

Methyl 6-(bromomethyl)-2,3-difluorobenzoate

Cat. No.: B15361111
M. Wt: 265.05 g/mol
InChI Key: FRFGXYCSHUUAQT-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-2,3-difluorobenzoate is a fluorinated aromatic ester with a bromomethyl substituent at the 6-position and fluorine atoms at the 2- and 3-positions of the benzene ring. This compound is structurally characterized by its electron-withdrawing substituents (fluorine and bromine), which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)-2,3-difluorobenzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-5(4-10)2-3-6(11)8(7)12/h2-3H,4H2,1H3

InChI Key

FRFGXYCSHUUAQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)CBr

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets, primarily involving pathways related to its bromomethyl and difluorobenzene groups. The exact mechanism can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

The following analysis compares Methyl 6-(bromomethyl)-2,3-difluorobenzoate with structurally related compounds, focusing on molecular structure, reactivity, and applications.

Structural and Functional Group Comparison
Compound Name Molecular Formula Substituent Positions Functional Groups Key Features
This compound C₉H₇BrF₂O₂ 2,3-F; 6-BrCH₂ Ester, Br, F High electrophilicity due to F/Br
Methyl 2-(bromomethyl)benzoate C₉H₉BrO₂ 2-BrCH₂ Ester, Br Bromomethyl at ortho position
6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane C₉H₅BrF₄O₂ 6-BrCH₂; 2,2,3,3-F Benzodioxane, Br, F Tetrafluoro benzodioxane backbone
3-Bromo-6-fluoro-2-methylbenzoic acid C₈H₆BrFO₂ 3-Br; 6-F; 2-CH₃ Carboxylic acid, Br, F Acidic group enhances reactivity

Key Observations :

  • Substituent Position : The bromomethyl group at the 6-position in the target compound distinguishes it from methyl 2-(bromomethyl)benzoate (ortho-substituted) .
  • Backbone Diversity : The benzodioxane derivative () exhibits a rigid oxygen-containing ring system, contrasting with the ester-based backbone of the target compound .
Physicochemical Properties
Property This compound Methyl 2-(bromomethyl)benzoate 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
Molecular Weight (g/mol) ~265.06 229.07 301.04
Melting Point Not reported Liquid at room temperature Not reported
Solubility Likely polar aprotic solvents Soluble in DMF, THF Expected in halogenated solvents
Stability Sensitive to hydrolysis Air-stable Stable under anhydrous conditions

Notes:

  • The target compound’s stability may be lower than non-fluorinated analogs due to increased electrophilicity.
  • The benzodioxane derivative () has higher molecular weight due to tetrafluoro substitution .

Biological Activity

Methyl 6-(bromomethyl)-2,3-difluorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H5BrF2O2C_8H_5BrF_2O_2 and a molecular weight of approximately 265.05 g/mol. The compound features a benzoate structure with bromomethyl and difluoromethyl substituents, which significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for therapeutic applications.

Synthesis Methods

Several synthesis methods have been developed for this compound. Common approaches include:

  • Nucleophilic Substitution : Utilizing sodium methoxide to facilitate the substitution reactions.
  • Reduction Reactions : Employing lithium aluminum hydride for the reduction of intermediates.
  • Ester Hydrolysis : Converting the ester to its corresponding acid form for further modifications.

These methods can be optimized in industrial settings to enhance yield and efficiency .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its unique functional groups allow it to act as an inhibitor or substrate in enzyme-catalyzed reactions, which contributes to its pharmacological properties. The difluoro substituents may also modulate the binding affinity and specificity toward biological targets.

Case Studies

  • Antifolate Activity : In studies involving related difluoro compounds, it was found that these compounds could inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This compound was evaluated for its potential as an antifolate agent, showing promising results in inhibiting cancer cell lines .
  • Topoisomerase Inhibition : Research has demonstrated that structurally similar compounds can act as inhibitors of human topoisomerases I and II. This suggests that this compound may possess similar inhibitory effects, warranting further investigation into its mechanism of action against these enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Methyl 4-(bromomethyl)-2,6-difluorobenzoateC9H8BrF2O2Different positional isomer affecting reactivity
Methyl 4-(bromomethyl)-3,5-difluorobenzoateC9H8BrF2O2Contains bromomethyl and difluoro groups
Methyl 6-cyano-2,3-difluorobenzoateC9H7F2NO2Contains cyano group instead of bromomethyl

This table illustrates how the positioning of substituents influences the reactivity and biological activity of these compounds. The specific arrangement in this compound enhances its potential applications in pharmaceuticals .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a primary reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Common nucleophiles and their products include:

Nucleophile Reaction Conditions Product Yield Reference
Amines (e.g., NH₃)DMF, 60°C, 12 hMethyl 6-(aminomethyl)-2,3-difluorobenzoate75–85%
Thiols (e.g., HS⁻)Ethanol, reflux, 6 hMethyl 6-(mercaptomethyl)-2,3-difluorobenzoate68%
AlkoxidesTHF, 0°C to RT, 4 hMethyl 6-(alkoxymethyl)-2,3-difluorobenzoate70–80%

The electron-withdrawing fluorine atoms at positions 2 and 3 enhance the electrophilicity of the bromomethyl group by polarizing the C-Br bond, accelerating substitution rates . Steric hindrance from the ester group slightly limits accessibility to the bromomethyl site.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes:

Methyl 6-(bromomethyl)-2,3-difluorobenzoateKOH, EtOH, ΔMethyl 6-vinyl-2,3-difluorobenzoate+HBr\text{Methyl 6-(bromomethyl)-2,3-difluorobenzoate} \xrightarrow{\text{KOH, EtOH, Δ}} \text{Methyl 6-vinyl-2,3-difluorobenzoate} + \text{HBr}

  • Conditions : Potassium hydroxide (2 equiv) in ethanol at 80°C for 8 h.

  • Yield : 55–60%.

  • Mechanism : E2 elimination, facilitated by the strong base abstracting a β-hydrogen adjacent to the bromomethyl group.

Oxidation

The bromomethyl group can be oxidized to a carboxylic acid or aldehyde:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq. H₂SO₄)100°C, 24 h6-Carboxy-2,3-difluorobenzoic acid40%
CrO₃ (AcOH)RT, 6 hMethyl 6-formyl-2,3-difluorobenzoate30%

Reduction

Reduction of the bromomethyl group yields a methyl substituent:

Methyl 6-(bromomethyl)-2,3-difluorobenzoateLiAlH₄, THFMethyl 6-methyl-2,3-difluorobenzoate\text{this compound} \xrightarrow{\text{LiAlH₄, THF}} \text{Methyl 6-methyl-2,3-difluorobenzoate}

  • Conditions : LiAlH₄ (2 equiv) in THF at 0°C for 2 h.

  • Yield : 90%.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Reagent Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CMethyl 6-(phenylmethyl)-2,3-difluorobenzoate65%

The fluorine atoms stabilize transition states via inductive effects, improving catalytic efficiency .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism due to the primary nature of the bromomethyl carbon. Steric effects from the ester group slightly hinder backside attack, necessitating polar aprotic solvents (e.g., DMF) to stabilize the transition state.

  • Elimination : Requires strong bases (e.g., KOH) to abstract β-hydrogens, with regioselectivity influenced by the fluorine atoms’ electron-withdrawing effects.

Stability and Side Reactions

  • Hydrolysis : The ester group is susceptible to hydrolysis under acidic or basic conditions, forming 6-(bromomethyl)-2,3-difluorobenzoic acid.

  • Thermal Decomposition : Prolonged heating (>120°C) leads to debromination and ring fluorination loss.

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